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molecular formula C13H9BrClNO B2513294 4-bromo-N-(4-chlorophenyl)benzamide CAS No. 21354-23-4

4-bromo-N-(4-chlorophenyl)benzamide

Cat. No. B2513294
M. Wt: 310.58
InChI Key: CLXLJFDQQXOMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722691B2

Procedure details

4-Bromo-N-(4-chloro-phenyl)-benzamide (4) used is prepared by the following procedure. To a solution of 4-chloroaniline (2, 66.0 g, 517.4 mmol) and 4-bromobenzoyl chloride (3, 109.0 g, 497.5 mmol) in dichloromethane (1200 mL) is added triethyl amine (83.2 mL, 597.0 mmol). The reaction mixture is then poured into 0.05 N sodium hydroxide solution and the resulted suspension is stirred at rt for 1 h. The solid formed is filtered and washed well with water. It is dried in vacuo and used for the next step.
Name
4-chloroaniline
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
83.2 mL
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]([C:26]3[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][CH:27]=3)C(=O)C3C=NN(C4C=CC=C(C)C=4S)C=3N=2)=[CH:4][CH:3]=1.BrC1C=CC(C(Cl)=[O:39])=CC=1.C(N(CC)CC)C.[OH-].[Na+]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([NH:9][C:26]2[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][CH:27]=2)=[O:39])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
4-chloroaniline
Quantity
66 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1N(C(C2=C(N1)N(N=C2)C2=C(C(=CC=C2)C)S)=O)C2=CC=C(C=C2)Cl
Name
Quantity
109 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
83.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulted suspension is stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
It is dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C(=O)NC2=CC=C(C=C2)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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